molecular formula C17H12F3N5O3S B6580224 N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide CAS No. 1207026-35-4

N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide

Cat. No.: B6580224
CAS No.: 1207026-35-4
M. Wt: 423.4 g/mol
InChI Key: GKUZLRAXYCPOES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide features a thiazole core substituted with a pyrazine-2-carboxamide moiety and a carbamoylmethyl group linked to a 4-(trifluoromethoxy)phenyl ring. This structure combines heterocyclic motifs (thiazole, pyrazine) with fluorinated aromatic groups, which are common in medicinal chemistry for enhancing metabolic stability and target affinity .

Properties

IUPAC Name

N-[4-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N5O3S/c18-17(19,20)28-12-3-1-10(2-4-12)23-14(26)7-11-9-29-16(24-11)25-15(27)13-8-21-5-6-22-13/h1-6,8-9H,7H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUZLRAXYCPOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms, efficacy against various pathogens, and related research findings.

  • Chemical Formula : C₁₈H₁₅F₃N₄O₂S
  • Molecular Weight : 396.4 g/mol
  • CAS Number : 882079-20-1

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The thiazole and pyrazine moieties are known to exhibit various pharmacological effects, including:

  • Antifungal Activity : Compounds containing thiazole rings have shown antifungal properties, particularly against Candida species. The mechanism often involves the inhibition of key enzymes such as 14α-demethylase, crucial for ergosterol biosynthesis in fungal cell membranes .
  • Antibacterial Activity : Some derivatives of pyrazine compounds have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethoxy group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial targets .

Antifungal Studies

A study conducted on a series of thiazole derivatives indicated that compounds similar to this compound exhibited significant antifungal activity against Candida albicans and Candida parapsilosis. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 1.23 μg/mL against C. parapsilosis, comparable to ketoconazole .

Antibacterial Activity

In vitro tests revealed that certain derivatives of pyrazine-based compounds exhibited promising antibacterial activity. For example, a related compound showed an MIC of 31.25 µg/mL against Staphylococcus aureus and weaker activity against methicillin-resistant strains (MRSA), indicating potential for development as an antibacterial agent .

Data Table: Biological Activity Summary

Biological Activity Pathogen/Target MIC (µg/mL) Reference
AntifungalCandida albicansNot specified
AntifungalCandida parapsilosis1.23
AntibacterialStaphylococcus aureus31.25
AntibacterialMRSA62.5

Case Studies

  • Study on Thiazole Derivatives : A comprehensive examination of thiazole derivatives indicated their potential as antifungal agents through enzyme inhibition studies, highlighting the structural importance of the thiazole ring in enhancing biological activity .
  • Pyrazine-Based Compounds : Research on various pyrazine derivatives demonstrated their varying degrees of antibacterial efficacy, with specific modifications leading to improved activity against resistant strains .

Comparison with Similar Compounds

Structural and Functional Analogues

N-(5-(4-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide
  • Structure : Thiadiazole core with pyrazine-2-carboxamide and a piperazine sulfonyl group attached to a bis(trifluoromethyl)phenyl ring.
  • Key Differences : Replaces the thiazole ring with thiadiazole and substitutes the carbamoylmethyl group with a sulfonyl-piperazine moiety.
  • Activity : Exhibits 74.88% inhibition in anticonvulsant assays, highlighting the importance of sulfonyl-piperazine groups in modulating activity .
N-Hydroxy-7-(4-(4-(Trifluoromethoxy)phenyl)thiazol-2-yl)heptanamide
  • Structure : Thiazole-2-yl group linked to a hydroxamic acid chain and a 4-(trifluoromethoxy)phenyl group.
  • Key Differences : Replaces pyrazine carboxamide with a hydroxamic acid chain.
  • Activity : Acts as a dual HDAC1/2 inhibitor, demonstrating that hydroxamic acid moieties are critical for HDAC targeting, whereas carboxamide groups may shift biological focus .
N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine
  • Structure : Thiazole-2-yl group substituted with a biphenyl system (4'-trifluoromethyl) and a pyridine-2-amine.
  • Key Differences : Lacks the pyrazine carboxamide and carbamoylmethyl linker.
  • Activity : Shows antimicrobial and antiproliferative effects, emphasizing the role of biphenyl systems in broadening biological activity .

Data Table: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole-2-yl Pyrazine-2-carboxamide, 4-(trifluoromethoxy)phenyl carbamoylmethyl Potential HDAC/multi-target (inferred)
N-(5-(4-{[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide Thiadiazole Pyrazine-2-carboxamide, sulfonyl-piperazine 74.88% anticonvulsant inhibition
N-Hydroxy-7-(4-(4-(trifluoromethoxy)phenyl)thiazol-2-yl)heptanamide Thiazole-2-yl Hydroxamic acid chain HDAC1/2 inhibition
N-{4-[4'-(Trifluoromethyl)biphenyl-4-yl]-1,3-thiazol-2-yl}pyridine-2-amine Thiazole-2-yl Biphenyl-4'-trifluoromethyl, pyridine-2-amine Antimicrobial, antiproliferative

Key Research Findings

Role of Fluorinated Groups: The 4-(trifluoromethoxy)phenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a trend observed in HDAC inhibitors and anticonvulsants .

Heterocyclic Core Variations :

  • Thiazole vs. Thiadiazole: Thiadiazole analogs () show stronger anticonvulsant activity, possibly due to increased electron-withdrawing effects.
  • Pyrazine vs. Pyridine: Pyrazine carboxamide groups may favor interactions with polar enzyme pockets, whereas pyridine-2-amine () supports π-π stacking in antimicrobial targets.

Biological Selectivity : Substituents on the thiazole ring dictate target specificity. For example, hydroxamic acid chains prioritize HDAC inhibition, while biphenyl systems broaden activity to antimicrobial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.